molecular formula C16H20ClN3O B12592456 Agn-PC-0neyt4 CAS No. 478038-47-0

Agn-PC-0neyt4

Katalognummer: B12592456
CAS-Nummer: 478038-47-0
Molekulargewicht: 305.80 g/mol
InChI-Schlüssel: NVTYMURUZGISLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0neyt4 is a chemical compound with the molecular formula C16H20ClN3O . It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive structure and reactivity, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0neyt4 involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0neyt4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0neyt4 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Agn-PC-0neyt4 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to Agn-PC-0neyt4 include other chlorinated organic compounds and nitrogen-containing heterocycles. These compounds share structural similarities and may exhibit comparable reactivity and applications .

Uniqueness

This compound stands out due to its unique combination of functional groups and molecular structure, which confer specific properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

478038-47-0

Molekularformel

C16H20ClN3O

Molekulargewicht

305.80 g/mol

IUPAC-Name

1-[1-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undec-3-en-3-yl]ethanone

InChI

InChI=1S/C16H20ClN3O/c1-12(21)15-18-16(10-4-2-3-5-11-16)20(19-15)14-8-6-13(17)7-9-14/h6-9H,2-5,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

NVTYMURUZGISLH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2(CCCCCC2)N(N1)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.